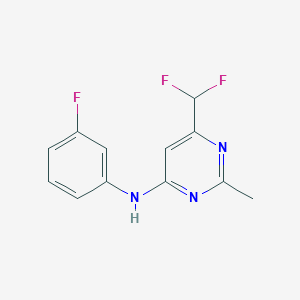

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.

Comparison with Similar Compounds

Similar Compounds

- 6-(trifluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine

- 6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine

- 6-(difluoromethyl)-N-(3-chlorophenyl)-2-methylpyrimidin-4-amine

Uniqueness

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The compound can be synthesized via a nucleophilic substitution reaction between 2-methyl-4,6-dichloropyrimidine and 3-fluoroaniline, typically using potassium carbonate in dimethylformamide (DMF) as the solvent at elevated temperatures. This method allows for efficient production while maintaining high purity levels.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit key enzymes in metabolic pathways, potentially disrupting normal cellular functions. This mechanism is crucial for its therapeutic applications, particularly in oncology and inflammatory diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : The compound shows potent inhibition against various kinases, suggesting its role in modulating signaling pathways relevant to cancer progression and inflammation.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

- Selectivity : Preliminary data suggest that this compound exhibits selectivity towards certain targets, which is advantageous for minimizing side effects .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Case Studies

- Inhibition of CSF1R : A series of pyrimidine derivatives were tested for their ability to inhibit colony-stimulating factor 1 receptor (CSF1R), demonstrating that modifications to the aryl group significantly influenced their inhibitory potency. The most promising compounds exhibited IC50 values below 5 nM, indicating strong potential for therapeutic use in macrophage-related diseases .

- Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines including HeLa and CaCo-2. The mechanism was linked to the disruption of metabolic pathways essential for cell survival, underscoring its potential as an anticancer agent .

Properties

IUPAC Name |

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGYKQNULGCQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.